A Senior Application Scientist's Technical Guide to 1-Oxa-6-azaspiro[3.3]heptane Hydrochloride: Characterization for Drug Discovery
A Senior Application Scientist's Technical Guide to 1-Oxa-6-azaspiro[3.3]heptane Hydrochloride: Characterization for Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Oxa-6-azaspiro[3.3]heptane and its derivatives represent a class of rigid, three-dimensional scaffolds of increasing importance in modern medicinal chemistry.[1][2][3] As non-planar bioisosteres for common motifs like piperidine and morpholine, these structures offer a compelling strategy to escape the "flatland" of traditional drug design, often improving key pharmacokinetic properties such as aqueous solubility and metabolic stability.[1][2] This guide provides a comprehensive technical overview of the hydrochloride salt of 1-Oxa-6-azaspiro[3.3]heptane, a readily accessible building block. Recognizing that detailed experimental data for this specific reagent is not widely published, this document serves as both a repository of known information and a practical "how-to" manual for its essential physicochemical characterization. We present not just data, but the scientific rationale and field-proven experimental protocols necessary for any drug discovery team to fully leverage this valuable scaffold.
Chemical Identity and Structural Elucidation
The first step upon receiving any chemical building block is the unambiguous confirmation of its identity and purity. 1-Oxa-6-azaspiro[3.3]heptane hydrochloride is a specific salt with defined properties that distinguish it from its free base or other salt forms.
Core Identification
A summary of the fundamental identifiers for this compound is provided below.
| Property | Value | Source |
| Chemical Name | 1-Oxa-6-azaspiro[3.3]heptane hydrochloride | [4] |
| CAS Number | 1359704-67-8 | [4] |
| Molecular Formula | C₅H₁₀ClNO | [4] |
| Molecular Weight | 135.59 g/mol | [4] |
| Canonical SMILES | C1CC2(CNC2)O1.Cl | [4] |
Structural Framework
The spirocyclic nature of this compound, featuring a central quaternary carbon connecting an oxetane and an azetidine ring, imparts significant conformational rigidity. This rigidity is a key attribute for medicinal chemists, as it reduces the entropic penalty of binding to a biological target.
Caption: Chemical structure of 1-Oxa-6-azaspiro[3.3]heptane hydrochloride.
Expected Spectroscopic Signature (¹H and ¹³C NMR)
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¹H NMR Spectroscopy: Due to the plane of symmetry passing through the O, spiro-C, and N atoms, the molecule should exhibit a simple proton NMR spectrum.
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Signal 1 (4H): The four protons on the oxetane ring (positions 2 and 3) are chemically equivalent. They are expected to appear as a triplet. Protons adjacent to an oxygen atom in a strained ring typically resonate around 4.5-5.0 ppm .
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Signal 2 (4H): The four protons on the azetidinium ring (positions 5 and 7) are also chemically equivalent. They are expected to appear as a triplet. Protons adjacent to a protonated nitrogen in a strained ring will be deshielded and typically resonate around 4.0-4.5 ppm .
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Signal 3 (2H): A broad singlet corresponding to the two protons on the positively charged nitrogen (N-H₂⁺). The chemical shift of this signal is highly dependent on concentration and the solvent used but can be expected in the 8.0-10.0 ppm range in a solvent like DMSO-d₆.
-
-
¹³C NMR Spectroscopy: The symmetry of the molecule simplifies the carbon spectrum significantly.
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Signal 1: The two equivalent carbons of the oxetane ring (C2, C3) adjacent to the oxygen. Expected chemical shift: ~70-75 ppm .
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Signal 2: The two equivalent carbons of the azetidinium ring (C5, C7) adjacent to the nitrogen. Expected chemical shift: ~50-55 ppm .
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Signal 3: The central spiro-carbon (C4). This quaternary carbon will have a weak signal and is expected to be the most downfield of the aliphatic carbons, likely in the ~75-80 ppm range due to being bonded to two heteroatoms.
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Critical Physicochemical Parameters for Drug Development
The success of a drug candidate is intrinsically linked to its physicochemical properties. For an amine hydrochloride like 1-Oxa-6-azaspiro[3.3]heptane, the most critical parameters to establish are its ionization constant (pKa) and solubility profile.
Ionization Constant (pKa): The Key to Physiological Behavior
The pKa dictates the charge state of a molecule at a given pH. For this compound, the pKa refers to the equilibrium between the protonated azetidinium cation and its neutral free base form. This parameter governs everything from where the drug is absorbed in the gastrointestinal tract to how it interacts with its target protein.
Scientific Rationale: The parent compound, azetidine, has an experimental pKa of its conjugate acid of approximately 11.29-11.3.[5][6][7] The presence of the electronegative oxygen atom in the adjacent oxetane ring in 1-Oxa-6-azaspiro[3.3]heptane is expected to withdraw electron density through the spiro-carbon, thereby slightly destabilizing the positive charge on the nitrogen and making it a slightly stronger acid (i.e., lowering the pKa). Therefore, a pKa in the range of 9.5 - 11.0 is a reasonable estimate for this compound. Experimental verification is mandatory.
This method remains the gold standard for its accuracy and precision.[8] It involves monitoring the pH of a solution of the compound as a titrant is added incrementally.
Caption: Workflow for pKa determination via potentiometric titration.
Step-by-Step Methodology:
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System Preparation: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).
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Sample Preparation: Accurately weigh and dissolve the 1-Oxa-6-azaspiro[3.3]heptane hydrochloride in a solution of constant ionic strength (e.g., 0.15 M KCl) to create a final analyte concentration of approximately 0.01 M.
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Titration: Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C). Purge the solution with an inert gas like nitrogen to remove dissolved CO₂.
-
Data Collection: While stirring, add small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH) and record the pH after each addition, ensuring the reading is stable.
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Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH value at the point where half of the volume of titrant required to reach the equivalence point (the inflection point of the curve) has been added.
Solubility Profile: A Prerequisite for Efficacy
Poor solubility is a primary cause of failure for promising drug candidates. As an ionic salt, 1-Oxa-6-azaspiro[3.3]heptane hydrochloride is expected to be freely soluble in aqueous media.[9] However, its solubility in organic solvents, which is relevant for certain synthetic transformations and analytical methods, is likely to be low.[10] Quantifying this solubility is essential.
Scientific Rationale: The ionic nature of the hydrochloride salt facilitates strong interactions with polar solvents like water. In contrast, non-polar organic solvents cannot effectively solvate the charged azetidinium cation and the chloride anion, leading to poor solubility. Its solubility in polar aprotic solvents like DMSO or DMF will be moderate, while it will be very low in solvents like dichloromethane, ethyl acetate, or hexanes.
| Solvent | Expected Solubility | Rationale |
| Water / PBS (pH 7.4) | High (> 50 mg/mL) | Ionic salt, readily solvated by polar water molecules. |
| Methanol / Ethanol | Moderate to High | Polar protic solvents can solvate ions. |
| DMSO / DMF | Moderate | Polar aprotic solvents can solvate the cation. |
| Dichloromethane (DCM) | Very Low | Insufficient polarity to overcome lattice energy. |
| Ethyl Acetate | Very Low | Insufficient polarity. |
| Hexanes | Insoluble | Non-polar solvent cannot solvate ions. |
This method determines the equilibrium solubility of a compound, which is the most relevant measure for drug development.
Step-by-Step Methodology:
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Preparation: Add an excess amount of solid 1-Oxa-6-azaspiro[3.3]heptane hydrochloride to a series of vials, each containing a precisely known volume of the desired solvent (e.g., Phosphate-Buffered Saline pH 7.4, water, ethanol).
-
Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Separation: After equilibration, allow the vials to stand, then carefully remove an aliquot of the supernatant. It is critical to filter this aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid particles.
-
Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, against a calibration curve prepared from a known stock solution. The resulting concentration is the thermodynamic solubility.
Stability and Handling
Proper storage and handling are paramount to ensure the integrity of the research material.
-
Chemical Stability: As a hydrochloride salt of a secondary amine, the compound is generally stable under ambient conditions. The primary stability concern would be exposure to strong bases, which would neutralize the salt to form the more volatile and potentially less stable free base. It is expected to be stable in acidic to neutral aqueous solutions.
-
Physical Stability: The solid material is likely a crystalline solid. One vendor suggests a shelf life of 1095 days when stored properly.
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Recommended Storage: To ensure long-term integrity, the compound should be stored in a tightly sealed container, protected from moisture, in a cool, dry place. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Conclusion: A Scientist's Perspective
1-Oxa-6-azaspiro[3.3]heptane hydrochloride is more than just a catalog chemical; it is an entry point into the promising, three-dimensional chemical space of spirocyclic scaffolds.[1][3] While comprehensive published data on this specific salt is sparse, its value as a rigid, polar building block for improving the ADME properties of drug candidates is clear from the broader literature.[2] The true utility of this compound will be unlocked by the researchers who use it. By applying the robust, field-proven protocols for characterization detailed in this guide—particularly for determining the pKa and thermodynamic solubility—drug discovery teams can generate the critical data needed to make informed decisions. This foundational understanding will enable the confident incorporation of this unique spirocycle into next-generation therapeutic candidates, paving the way for novel medicines with superior properties.
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